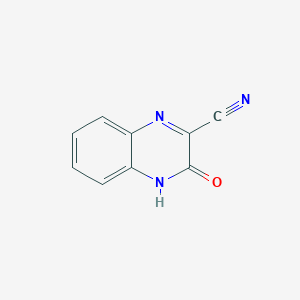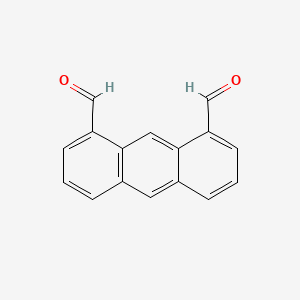
3,4-Pyridinediamine, N4-(1-methylethyl)-
概要
説明
“3,4-Pyridinediamine, N4-(1-methylethyl)-” is a chemical compound with the molecular formula C8H13N3. It is also known as N4-Methylpyridine-3,4-diamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “3,4-Pyridinediamine, N4-(1-methylethyl)-” is 1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3, (H,8,9) . This code provides a specific representation of the molecule’s structure. The molecular weight of the compound is 123.16 .Physical And Chemical Properties Analysis
“3,4-Pyridinediamine, N4-(1-methylethyl)-” is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.科学的研究の応用
Anticancer Applications
Pyridine-containing compounds, such as 4-N-(Propan-2-yl)pyridine-3,4-diamine, have been found to have significant medicinal applications, including anticancer properties . They have been used in the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . These compounds have shown cytotoxic properties against tumor cells due to the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Antiviral Applications
The pyridine scaffold has been found to have antiviral properties . This suggests that derivatives of 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antiviral drugs .
Antimalarial Applications
Pyridine-containing compounds have also been found to have antimalarial properties . This suggests that 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antimalarial drugs .
Antimicrobial Applications
The pyridine scaffold has been found to have antimicrobial properties . This suggests that derivatives of 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antimicrobial drugs .
Antidiabetic Applications
Pyridine-containing compounds have also been found to have antidiabetic properties . This suggests that 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new antidiabetic drugs .
Anticholinesterase Activities
The pyridine scaffold has been found to have anticholinesterase activities . This suggests that derivatives of 4-N-(Propan-2-yl)pyridine-3,4-diamine could potentially be used in the development of new drugs for diseases related to cholinesterase, such as Alzheimer’s disease .
作用機序
While the exact mechanism of action for “3,4-Pyridinediamine, N4-(1-methylethyl)-” is not specified, a compound with a similar structure, Amifampridine, or 3,4-diaminopyridine (3,4-DAP), is known to block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
While specific future directions for “3,4-Pyridinediamine, N4-(1-methylethyl)-” are not mentioned in the available resources, compounds with similar structures have been studied for their optical properties . For instance, 3,4-pyridinediamine has been investigated for its third-order nonlinear optical properties and potential application in high-sensitive photonic devices .
特性
IUPAC Name |
4-N-propan-2-ylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGKUKHGGUWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282214 | |
| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Pyridinediamine, N4-(1-methylethyl)- | |
CAS RN |
34654-20-1 | |
| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34654-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-(1-Methylethyl)-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-(propan-2-yl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3351227.png)
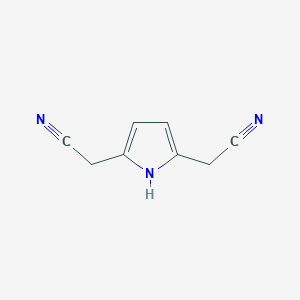
![1-(1-Methyl-1H-tetrazolo[5,1-a]isoindol-5-yl)ethan-1-one](/img/structure/B3351238.png)
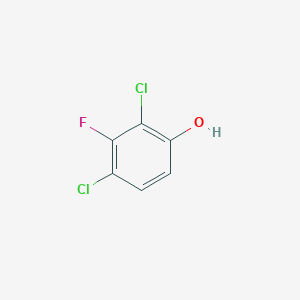
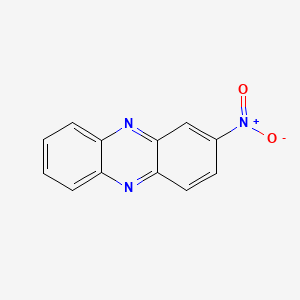

![1,5-Dihydroimidazo[4,5-c]pyridine-4-thione](/img/structure/B3351278.png)
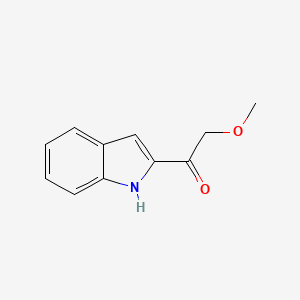

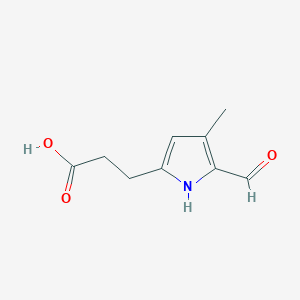
![5-Nitrofuro[2,3-b]pyridine](/img/structure/B3351319.png)
